molecular formula C12H17NO3 B2741912 methyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate CAS No. 167423-97-4

methyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate

Cat. No.: B2741912
CAS No.: 167423-97-4
M. Wt: 223.272
InChI Key: VRFBWLFXARAYAP-KOLCDFICSA-N
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Description

Methyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate is an organic compound with a complex structure that includes a benzylamino group, a hydroxy group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate typically involves the reaction of benzylamine with a suitable precursor, such as a hydroxybutanoate ester. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Common solvents used in this synthesis include methanol or ethanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purities. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The hydroxy group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,3R)-2-(amino)-3-hydroxybutanoate: Lacks the benzyl group, which may affect its reactivity and interactions.

    Methyl (2S,3R)-2-(benzylamino)-3-methoxybutanoate: Contains a methoxy group instead of a hydroxy group, which can alter its chemical properties and reactivity.

Uniqueness

Methyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate is unique due to the presence of both the benzylamino and hydroxy groups, which provide distinct reactivity and interaction profiles. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-9(14)11(12(15)16-2)13-8-10-6-4-3-5-7-10/h3-7,9,11,13-14H,8H2,1-2H3/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFBWLFXARAYAP-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)NCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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